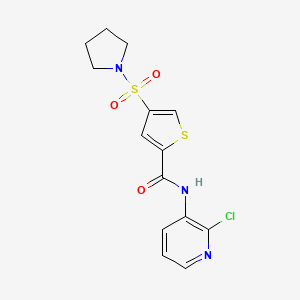![molecular formula C17H12N2OS3 B5205303 2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile, also known as AT-1012, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of thienyl nicotinonitrile derivatives and has been found to possess various biological activities.
Wirkmechanismus
The exact mechanism of action of 2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile is not fully understood. However, it has been proposed that it exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, 2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of nuclear factor kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile has been found to exert various biochemical and physiological effects. In vitro studies have shown that 2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, 2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile has been found to possess antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to possess potent biological activities at low concentrations. However, there are also some limitations to using 2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, 2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.
Zukünftige Richtungen
There are several future directions for research on 2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its mechanism of action and efficacy in animal models of inflammation. Finally, studies are needed to determine the safety and efficacy of 2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile in humans, which will require clinical trials.
Synthesemethoden
The synthesis of 2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile involves the reaction of 5-acetyl-3-thiophenemethanol with 2-thiophene carboxaldehyde in the presence of sodium hydroxide and acetic acid. The resulting intermediate is then reacted with 2-cyanopyridine in the presence of acetic anhydride and triethylamine to yield 2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have shown that 2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-[(5-acetylthiophen-3-yl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS3/c1-11(20)16-7-12(9-22-16)10-23-17-13(8-18)4-5-14(19-17)15-3-2-6-21-15/h2-7,9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVNFMQDDIXEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Acetylthiophen-3-yl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)



![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)



![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)


![1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5205325.png)